molecular formula C8H10F2N2 B13028350 (1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine

(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine

Cat. No.: B13028350
M. Wt: 172.18 g/mol
InChI Key: JNYOBOZJGRWFQC-SSDOTTSWSA-N
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Description

(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine is a chiral amine compound that features a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,5-difluoropyridine.

    Alkylation: The pyridine ring is alkylated using a suitable alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to introduce the propyl group.

    Reduction: The resulting intermediate is then subjected to reduction conditions, often using a reducing agent like lithium aluminum hydride (LiAlH4), to convert the intermediate to the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This results in the modulation of biological pathways, leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3,5-dichloropyridin-4-yl)propan-1-amine: Similar structure but with chlorine atoms instead of fluorine.

    (1R)-1-(3,5-dimethylpyridin-4-yl)propan-1-amine: Similar structure but with methyl groups instead of fluorine.

Uniqueness

    Fluorine Substitution: The presence of fluorine atoms in (1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents.

    Binding Affinity: The fluorine atoms enhance the compound’s binding affinity to molecular targets, making it more effective in its applications.

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

(1R)-1-(3,5-difluoropyridin-4-yl)propan-1-amine

InChI

InChI=1S/C8H10F2N2/c1-2-7(11)8-5(9)3-12-4-6(8)10/h3-4,7H,2,11H2,1H3/t7-/m1/s1

InChI Key

JNYOBOZJGRWFQC-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](C1=C(C=NC=C1F)F)N

Canonical SMILES

CCC(C1=C(C=NC=C1F)F)N

Origin of Product

United States

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